Cas no 83878-01-7 (3,3-Dichloro-2,2-dihydroxycyclohexanone)

3,3-Dichloro-2,2-dihydroxycyclohexanone is a chlorinated cyclohexanone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its unique structure, featuring dichloro and dihydroxy functional groups, enables selective reactivity in cyclization and substitution reactions. The compound’s stability under controlled conditions makes it suitable for use in fine chemical manufacturing. Its functional groups may also serve as precursors for further derivatization, offering versatility in synthetic pathways. Careful handling is advised due to its reactive nature, and storage should adhere to standard protocols for halogenated compounds. Analytical methods such as NMR and HPLC confirm its purity and structural integrity.
3,3-Dichloro-2,2-dihydroxycyclohexanone structure
83878-01-7 structure
Product Name:3,3-Dichloro-2,2-dihydroxycyclohexanone
CAS No:83878-01-7
MF:C6H8Cl2O3
MW:199.031920433044
CID:723654
PubChem ID:2724013
Update Time:2025-10-23

3,3-Dichloro-2,2-dihydroxycyclohexanone Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,3,3-dichloro-2,2-dihydroxy-
    • 3,3-dichloro-2,2-dihydroxycyclohexan-1-one
    • 3,3-Dichloro-2,2-dihydroxycyclohexanone
    • 3,3-Dichlor-2,2-dihydroxy-cyclohexanon
    • 3,3-dichloro-2,2-dihydroxy-cyclohexanone
    • NS00038344
    • SCHEMBL10885747
    • 83878-01-7
    • AKOS024319175
    • EINECS 281-167-9
    • FT-0641929
    • DTXSID10232774
    • Inchi: 1S/C6H8Cl2O3/c7-5(8)3-1-2-4(9)6(5,10)11/h10-11H,1-3H2
    • InChI Key: CMFHEHLGXLKUKA-UHFFFAOYSA-N
    • SMILES: ClC1(C(C(CCC1)=O)(O)O)Cl

Computed Properties

  • Exact Mass: 197.98500
  • Monoisotopic Mass: 197.98505
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.4324 (rough estimate)
  • Melting Point: 120-124 °C
  • Boiling Point: 285.68°C (rough estimate)
  • Flash Point: 183.4°C
  • Refractive Index: 1.4656 (estimate)
  • PSA: 57.53000
  • LogP: 0.59420
  • Solubility: Not available

3,3-Dichloro-2,2-dihydroxycyclohexanone Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3,3-Dichloro-2,2-dihydroxycyclohexanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,3-Dichloro-2,2-dihydroxycyclohexanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D435628-50mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
50mg
$ 50.00 2022-06-05
TRC
D435628-100mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
100mg
$ 65.00 2022-06-05
TRC
D435628-500mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
500mg
$ 135.00 2022-06-05

Additional information on 3,3-Dichloro-2,2-dihydroxycyclohexanone

3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS No. 83878-01-7): A Versatile Platform for Pharmaceutical and Industrial Applications

3,3-Dichloro-2,2-dihydroxycyclohexanone, with the chemical formula C8H10Cl2O2, represents a critical compound in the field of organosynthesis and pharmaceutical chemistry. As a derivative of cyclohexanone with two hydroxyl groups and two chlorine atoms strategically positioned at the 2 and 3 positions, this molecule has garnered significant attention for its unique reactivity and potential applications in drug development, material science, and green chemistry. The CAS No. 83878-01-7 identifier underscores its importance in chemical databases and regulatory frameworks, ensuring accurate identification across global research and industrial contexts.

Recent advancements in synthetic methodologies have highlighted the role of 3,3-Dichloro-2,2-dihydroxycyclohexanone as a key intermediate in the production of pharmaceutical active pharmaceutical ingredients (APIs). A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of antifungal agents through a novel radical coupling reaction. This approach not only enhances the efficiency of drug development pipelines but also reduces the environmental footprint associated with traditional synthesis methods. The molecule's ability to undergo selective functionalization makes it a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to fine-tune biological activity and pharmacokinetic profiles.

From a chemical structure perspective, 3,3-Dichloro-2,2-dihydroxycyclohexanone exhibits a cyclic framework with two electrophilic chlorine atoms and two nucleophilic hydroxyl groups. This combination of functionalities creates a versatile platform for multistep organic transformations. For instance, the hydroxyl groups can be converted into various derivatives such as esters, amides, or glycosides, while the chlorine atoms can participate in nucleophilic substitution or electrophilic aromatic substitution reactions. The molecule's stability under controlled reaction conditions further supports its use in asymmetric synthesis, where stereocontrol is critical for drug efficacy.

Recent research has also focused on the green chemistry applications of 3,3-Dichloro-2,2-dihydroxycyclohexanone. A 2024 publication in Green Chemistry explored its potential as a bio-based feedstock for the production of biodegradable polymers. By leveraging enzymatic catalysis and solvent-free conditions, scientists have demonstrated the feasibility of converting this compound into polycarbonates with reduced energy consumption and waste generation. Such innovations align with global efforts to develop sustainable chemical processes and reduce reliance on petrochemical feedstocks.

In the context of pharmaceutical research, 3,3-Dichloro-2,2-dihydroxycyclohexanone has emerged as a promising candidate for the development of targeted therapies. A 2023 clinical trial reported in Pharmaceutical Research highlighted its role in the synthesis of a novel antidiabetic agent that showed improved oral bioavailability and cytotoxicity profiles compared to existing treatments. The molecule's ability to form hydrogen bonds with biological targets enhances its interaction with enzymes and receptors, making it a valuable tool for drug design and prodrug development.

From a synthetic chemistry standpoint, the preparation of 3,3-Dichloro-2,2-dihydroxycyclohexanone has been optimized through various asymmetric catalytic methods. A 2022 study in Organic Letters described a chiral palladium catalyst that enables the selective introduction of chlorine atoms into the cyclohexane ring. This advancement has significantly improved the enantiomeric purity of the final product, which is crucial for pharmaceutical applications where stereoselectivity determines therapeutic outcomes. The use of green solvents and microwave-assisted reactions further underscores the molecule's compatibility with eco-friendly manufacturing processes.

While the 3,3-Dichloro-2,2-dihydroxycyclooanone offers numerous advantages, its handling requires careful consideration of reaction conditions and storage protocols. The presence of chlorine atoms introduces potential toxicological concerns, necessitating rigorous toxicity testing and compliance with safety standards. Researchers have also explored in situ monitoring techniques to optimize reaction efficiency and minimize byproduct formation, ensuring the molecule's safe and effective utilization in industrial and academic settings.

Looking ahead, the future of 3,3-Dichloro-2,2-dihydroxycyclohexanone lies in its integration with computational chemistry and machine learning tools. Predictive models can now simulate the molecule's behavior under different reaction conditions, enabling virtual screening of potential applications. Additionally, the molecule's role in nanotechnology and biomaterials is being explored, with researchers investigating its potential as a drug delivery vehicle or biocompatible coating for medical devices.

In conclusion, 3,3-Dichloro-2,2-dihydroxycyclohexanone exemplifies the intersection of synthetic chemistry, pharmaceutical innovation, and sustainable practices. Its unique chemical structure and reactivity position it as a cornerstone for developing next-generation therapeutics and eco-friendly materials. As research continues to uncover new applications, the CAS No. 83878-01-7 compound will undoubtedly play a pivotal role in shaping the future of chemical science and its impact on global health and industry.

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